

In Silico and Computational Analysis of 5-Methyl-5-phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Methyl-5-phenylhydantoin*

Cat. No.: B155086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin, a derivative of the hydantoin heterocyclic ring system, holds significant interest in medicinal chemistry due to its structural similarity to known anticonvulsant drugs like phenytoin and mephenytoin. The exploration of its therapeutic potential can be significantly accelerated through the use of in silico and computational methodologies. This technical guide provides a comprehensive overview of the computational approaches that can be applied to investigate the pharmacodynamic and pharmacokinetic properties of **5-Methyl-5-phenylhydantoin**. It details the theoretical basis and practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is intended to serve as a resource for researchers engaged in the rational design and development of novel hydantoin-based therapeutic agents.

Introduction

Hydantoin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as anticonvulsants.^{[1][2]} **5-Methyl-5-phenylhydantoin** shares the core hydantoin scaffold and the presence of a phenyl group at the 5-position, a key feature for the anticonvulsant activity of drugs like phenytoin.^[1] Computational methods offer a powerful toolkit to elucidate the potential mechanisms of action, predict biological activities, and

assess the drug-likeness of **5-Methyl-5-phenylhydantoin** and its analogues, thereby streamlining the drug discovery process.

This guide will systematically explore the application of key *in silico* techniques to **5-Methyl-5-phenylhydantoin**, providing both theoretical background and illustrative experimental protocols.

Physicochemical Properties and Synthesis

5-Methyl-5-phenylhydantoin (Figure 1) is a white crystalline solid with the molecular formula $C_{10}H_{10}N_2O_2$ and a molecular weight of 190.20 g/mol .^{[3][4]} Its chemical structure and key identifiers are summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers of **5-Methyl-5-phenylhydantoin**

Property	Value	Reference
IUPAC Name	5-methyl-5-phenylimidazolidine-2,4-dione	[3]
CAS Number	6843-49-8	[4]
Molecular Formula	$C_{10}H_{10}N_2O_2$	[3]
Molecular Weight	190.20 g/mol	[4]
SMILES	<chem>CC1(C(=O)NC(=O)N1)C2=CC=CC=C2</chem>	[3]
InChI	1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)	[3]

The synthesis of **5-Methyl-5-phenylhydantoin** can be achieved through various established methods for hydantoin synthesis, such as the Bucherer-Bergs reaction. This reaction involves the treatment of a ketone (acetophenone in this case) with ammonium carbonate and an alkali cyanide.

In Silico and Computational Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.^[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (e.g., **5-Methyl-5-phenylhydantoin**) to the active site of a target protein.

Given the structural similarity of **5-Methyl-5-phenylhydantoin** to known anticonvulsants, a primary target for molecular docking studies is the voltage-gated sodium channel (VGSC).^[6] Phenytoin, a close structural analog, is known to exert its anticonvulsant effect by blocking these channels.^[1] Other potential targets could include GABA-A receptors, as some hydantoin derivatives have shown activity at this site.^[7]

This protocol outlines a general workflow for docking **5-Methyl-5-phenylhydantoin** into the binding site of a voltage-gated sodium channel using AutoDock Vina.

- Protein Preparation:
 - Obtain the 3D structure of a relevant voltage-gated sodium channel from the Protein Data Bank (PDB).
 - Prepare the protein by removing water molecules, co-factors, and any existing ligands.
 - Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.
 - Save the prepared protein in the PDBQT format.
- Ligand Preparation:
 - The 3D structure of **5-Methyl-5-phenylhydantoin** can be obtained from databases like PubChem or generated using chemical drawing software.^[3]
 - Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
 - Assign Gasteiger charges and define rotatable bonds.

- Save the prepared ligand in the PDBQT format.
- Grid Box Definition:
 - Define a grid box that encompasses the putative binding site on the sodium channel. The location of the binding site can be inferred from the position of co-crystallized ligands in homologous structures or from published literature.
- Docking Simulation:
 - Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
 - The program will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).
- Analysis of Results:
 - Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between **5-Methyl-5-phenylhydantoin** and the amino acid residues of the binding site.
 - Visualize the interactions using software like PyMOL or Discovery Studio.

The following table presents hypothetical binding affinities and interacting residues for **5-Methyl-5-phenylhydantoin** with a model of a voltage-gated sodium channel, based on typical values observed for similar hydantoin derivatives.

Table 2: Illustrative Molecular Docking Results for **5-Methyl-5-phenylhydantoin**

Target Protein	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)
Voltage-Gated Sodium Channel (Nav1.2)	-7.5	Phe, Tyr, Leu, Ser

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.^[8] A QSAR model can be used to predict the activity of new, unsynthesized compounds.

- Data Set Collection:
 - Compile a dataset of hydantoin derivatives with experimentally determined anticonvulsant activities (e.g., ED₅₀ values from maximal electroshock seizure tests).^{[8][9]}
- Descriptor Calculation:
 - For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural, electronic, and physicochemical properties (e.g., topological indices, molecular weight, logP, molar refractivity, HOMO/LUMO energies).
- Model Building:
 - Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the calculated descriptors with the observed biological activities.
- Model Validation:
 - Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).

A hypothetical QSAR equation for the anticonvulsant activity of hydantoin derivatives might look like this:

$$pED_{50} = \beta_0 + \beta_1(\log P) + \beta_2(\text{DipoleMoment}) + \beta_3(\text{ASA})$$

Where pED₅₀ is the negative logarithm of the effective dose, logP is the octanol-water partition coefficient, DipoleMoment is the molecular dipole moment, ASA is the accessible surface area, and β values are the regression coefficients.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time.[\[10\]](#) This technique can be used to assess the stability of the binding pose predicted by molecular docking and to study the conformational changes in both the ligand and the protein upon binding.

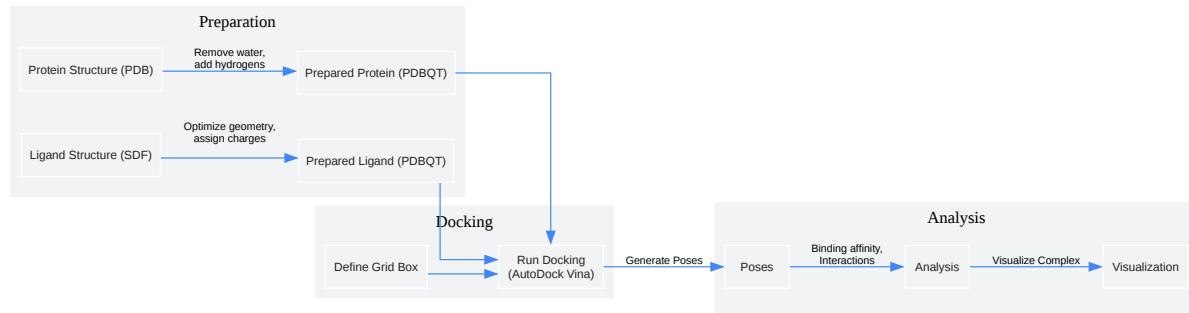
- System Setup:
 - Use the docked complex of **5-Methyl-5-phenylhydantoin** and the sodium channel as the starting structure.
 - Place the complex in a simulation box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).
 - Add counter-ions to neutralize the system.
- Energy Minimization:
 - Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
- Equilibration:
 - Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
- Production Run:
 - Run the production MD simulation for a desired length of time (e.g., 100 ns), saving the trajectory of atomic coordinates at regular intervals.
- Analysis:
 - Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and to observe the persistence of key intermolecular interactions over time.

ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process.[\[11\]](#)[\[12\]](#)

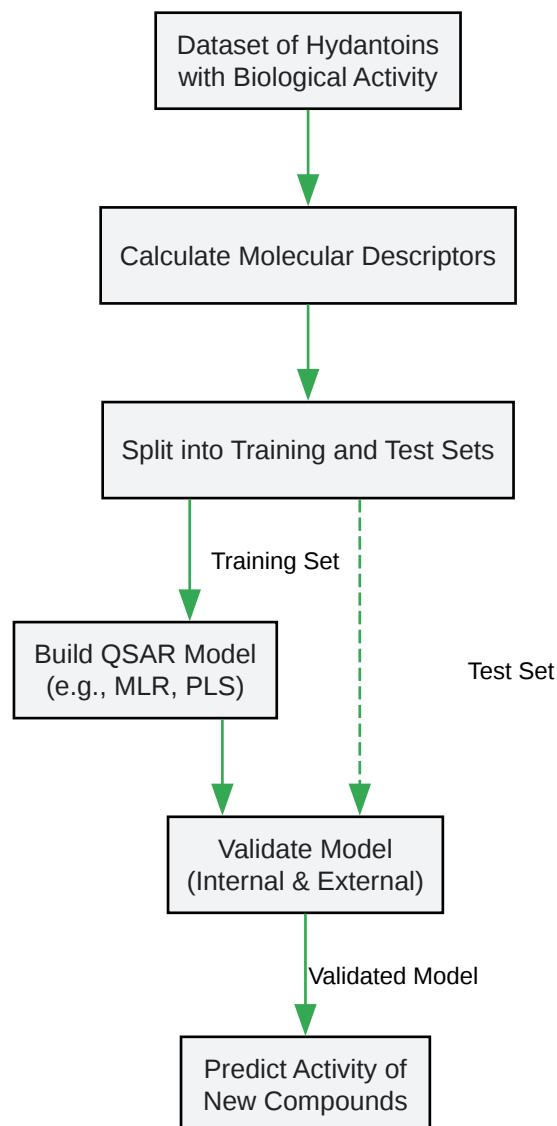
- Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.
- Distribution: Blood-brain barrier penetration, plasma protein binding.
- Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
- Excretion: Renal clearance.
- Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

The following table presents a hypothetical ADMET profile for **5-Methyl-5-phenylhydantoin**, as might be predicted by various in silico models.


Table 3: Illustrative Predicted ADMET Properties of **5-Methyl-5-phenylhydantoin**

Property	Predicted Value/Classification
Human Intestinal Absorption	High
Blood-Brain Barrier Penetration	Yes
CYP2D6 Inhibitor	No
hERG Inhibition	Low risk
Ames Mutagenicity	Non-mutagenic

Visualizations


Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the computational studies described.

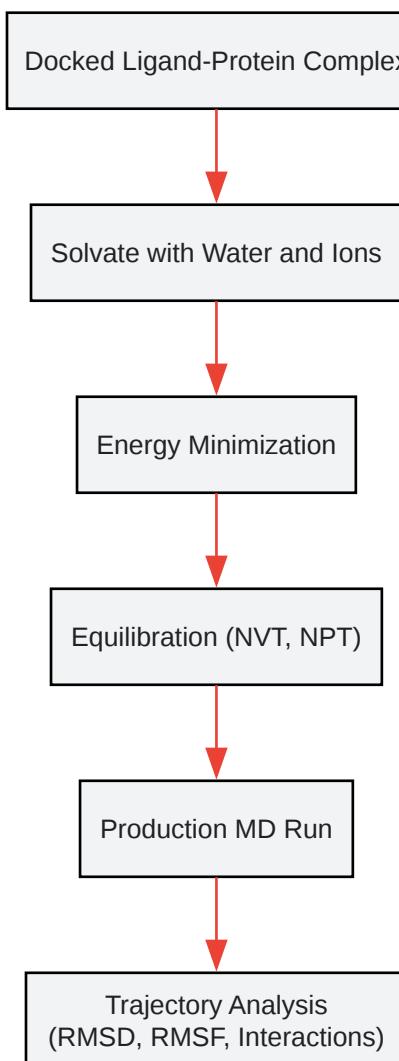

[Click to download full resolution via product page](#)

Figure 2. Molecular Docking Workflow.

[Click to download full resolution via product page](#)

Figure 3. QSAR Model Development Workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]

- 3. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-5-phenylhydantoin 99 6843-49-8 [sigmaaldrich.com]
- 5. ijset.in [ijset.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Combined Molecular Dynamics and Hydropathic INTeraction (HINT) Approach to Investigate Protein Flexibility: The PPARy Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FP-ADMET: a compendium of fingerprint-based ADMET prediction models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [In Silico and Computational Analysis of 5-Methyl-5-phenylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155086#in-silico-and-computational-studies-of-5-methyl-5-phenylhydantoin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com